

# Spectroscopic data (1D and 2D-NMR) for Ganoderic Acid Df characterization.

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## Compound of Interest

Compound Name: Ganoderic Acid Df

Cat. No.: B15578828

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## Spectroscopic Characterization of Ganoderic Acid Df: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data essential for the characterization of **Ganoderic Acid Df**. The information presented herein is compiled from scholarly research and is intended to serve as a valuable resource for researchers engaged in the study of natural products and drug development.

### Introduction to Ganoderic Acid Df

**Ganoderic Acid Df** is a lanostane-type triterpenoid isolated from the fruiting body of the medicinal mushroom *Ganoderma lucidum*. Its structure has been elucidated as 7 $\beta$ , 11 $\beta$ -dihydroxy-3, 15, 23-trioxo-5 $\alpha$ -lanosta-8-en-26-oic acid.[1][2] This compound has garnered significant interest due to its potential therapeutic properties, notably its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[1][2] Accurate structural confirmation and characterization are paramount for its further investigation and potential development as a therapeutic agent. NMR spectroscopy stands as the most powerful technique for the unambiguous structure elucidation of such complex natural products.

### Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and key 2D NMR correlations for **Ganoderic Acid Df**, recorded in  $\text{CDCl}_3$ . This data is fundamental for the structural verification of the molecule.

## 1D-NMR Spectroscopic Data

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Ganoderic Acid Df** (in  $\text{CDCl}_3$ )

Position	<sup>13</sup> C Chemical Shift (δc)	<sup>1</sup> H Chemical Shift (δH, mult., J in Hz)
1	35.8	1.25 (m), 1.95 (m)
2	35.4	2.50 (m)
3	216.4	-
4	49.8	-
5	50.8	1.55 (m)
6	28.7	1.80 (m), 2.10 (m)
7	70.1	4.83 (dd, J = 10.0, 5.0)
8	143.2	-
9	145.8	-
10	38.9	-
11	75.2	4.69 (s)
12	51.5	2.95 (d, J = 12.0)
13	46.8	-
14	59.5	-
15	209.8	-
16	36.5	2.80 (m), 3.10 (m)
17	48.2	2.20 (m)
18	16.2	0.65 (s)
19	18.9	1.35 (s)
20	36.1	2.65 (m)
21	18.5	1.05 (d, J = 7.0)
22	45.1	3.20 (m)
23	211.2	-

24	49.5	3.05 (m)
25	35.1	2.90 (m)
26	176.5	-
27	17.8	1.20 (d, J = 7.0)
28	24.1	1.15 (s)
29	21.8	1.18 (s)
30	28.0	1.28 (s)

Note: The data presented is a representative compilation from available literature. Chemical shifts may vary slightly depending on experimental conditions.

## 2D-NMR Spectroscopic Data

2D-NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity within the molecule.

Table 2: Key 2D-NMR Correlations for **Ganoderic Acid Df**

Proton ( $\delta$ H)	COSY Correlations ( $\delta$ H)	HSQC Correlations ( $\delta$ c)	HMBC Correlations ( $\delta$ c)
4.83 (H-7)	1.80, 2.10 (H-6)	70.1 (C-7)	50.8 (C-5), 143.2 (C-8), 145.8 (C-9), 59.5 (C-14)
4.69 (H-11)	2.95 (H-12)	75.2 (C-11)	143.2 (C-8), 145.8 (C-9), 51.5 (C-12), 46.8 (C-13)
0.65 (H-18)	-	16.2 (C-18)	48.2 (C-17), 46.8 (C-13), 51.5 (C-12)
1.35 (H-19)	-	18.9 (C-19)	38.9 (C-10), 50.8 (C-5), 35.8 (C-1), 35.4 (C-2)
1.05 (H-21)	2.65 (H-20)	18.5 (C-21)	48.2 (C-17), 36.1 (C-20), 45.1 (C-22)
1.20 (H-27)	2.90 (H-25)	17.8 (C-27)	35.1 (C-25), 176.5 (C-26)

## Experimental Protocols

The following provides a generalized experimental protocol for the isolation and NMR analysis of **Ganoderic Acid Df**, based on methodologies reported for similar compounds.

### Isolation of Ganoderic Acid Df

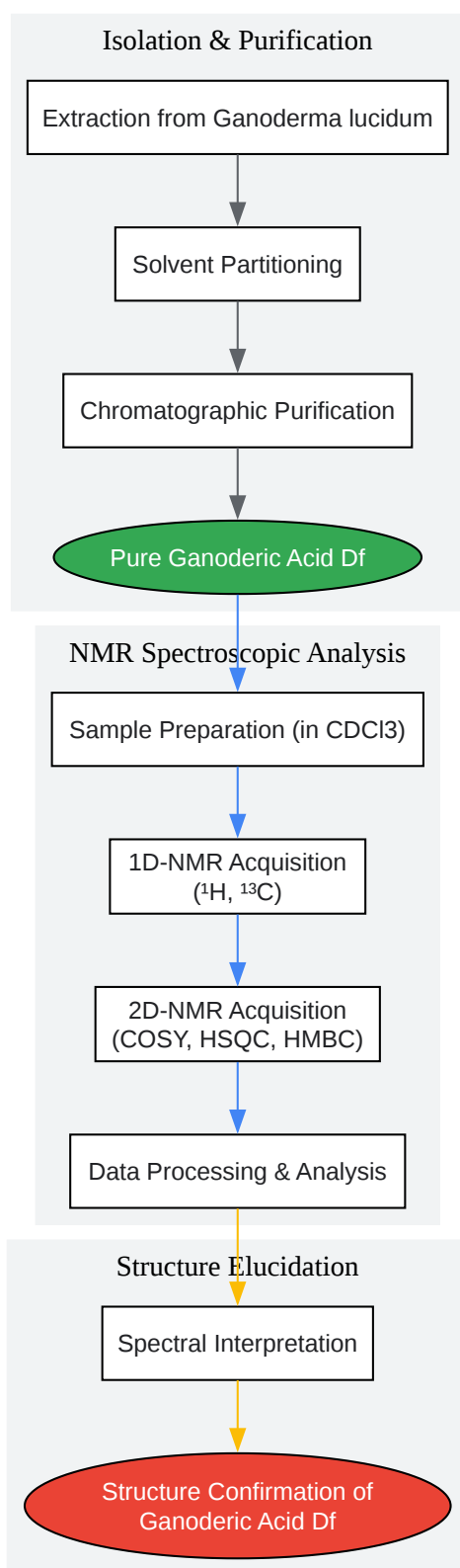
- Extraction: The dried and powdered fruiting bodies of *Ganoderma lucidum* are typically extracted with a solvent such as 95% ethanol.[3]
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.
- Chromatography: The targeted fraction is further purified using a combination of chromatographic techniques, which may include silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).[3]

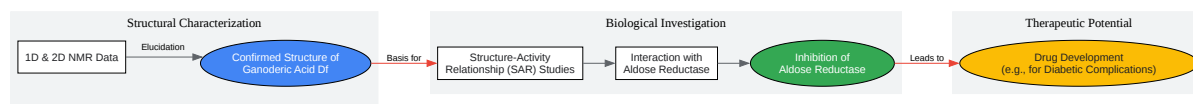
## NMR Spectroscopy

- Sample Preparation: A pure sample of **Ganoderic Acid Df** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- 1D-NMR Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- 2D-NMR Acquisition: A standard suite of 2D-NMR experiments is performed, including:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is critical for establishing the carbon skeleton and the placement of functional groups.

## Visualizing the NMR Analysis Workflow

The following diagram illustrates the general workflow for the characterization of **Ganoderic Acid Df** using NMR spectroscopy.





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